(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate
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Overview
Description
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a chloro group, a keto group, and an ester functional group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate typically involves the esterification of 2,2-dimethylpropanoic acid with 2-chloro-2-oxoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted esters or amides.
Reduction: Formation of (2-hydroxyethyl) 2,2-dimethylpropanoate.
Hydrolysis: Formation of 2,2-dimethylpropanoic acid and 2-chloro-2-oxoethanol.
Scientific Research Applications
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material science: Utilized in the preparation of polymers and other advanced materials.
Biological studies: Employed in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of (2-chloro-2-oxoethyl) 2,2-dimethylpropanoate depends on the specific application and the target molecule. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbonyl carbon. In reduction reactions, the reducing agent donates electrons to the carbonyl carbon, converting the keto group to a hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
(2-chloro-2-oxoethyl)dimethylazanium chloride: Similar in structure but contains an azanium group instead of an ester group.
1-Chloro-2,2-dimethylpropane: Similar in structure but lacks the ester and keto groups.
Uniqueness
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate is unique due to the presence of both a chloro group and a keto group, which allows it to undergo a variety of chemical reactions. Its ester functional group also makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H11ClO3 |
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Molecular Weight |
178.61 g/mol |
IUPAC Name |
(2-chloro-2-oxoethyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)6(10)11-4-5(8)9/h4H2,1-3H3 |
InChI Key |
ONTOYIDHPJBLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC(=O)Cl |
Origin of Product |
United States |
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